3-cyclopentyl-N-(1-ethyl-2-oxoindolin-5-yl)propanamide
Description
3-Cyclopentyl-N-(1-ethyl-2-oxoindolin-5-yl)propanamide is a synthetic amide derivative featuring a cyclopentyl group attached to a propanamide backbone and an indolin-2-one moiety substituted at the 5-position with a 1-ethyl group (Fig. 1). The compound’s structure combines a lipophilic cyclopentyl group, which may enhance membrane permeability, with a heterocyclic indolinone ring, a scaffold commonly associated with kinase inhibition and anticonvulsant activity .
Molecular Formula: C₁₉H₂₄N₂O₂ (calculated based on IUPAC nomenclature). Key Features:
- Indolin-2-one core: A privileged structure in drug design, linked to modulation of neuronal excitability and kinase inhibition.
- 1-Ethyl substituent: May influence metabolic stability or target binding compared to other alkyl groups.
Properties
IUPAC Name |
3-cyclopentyl-N-(1-ethyl-2-oxo-3H-indol-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-2-20-16-9-8-15(11-14(16)12-18(20)22)19-17(21)10-7-13-5-3-4-6-13/h8-9,11,13H,2-7,10,12H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVYKNAXQNHVPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)CCC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentyl-N-(1-ethyl-2-oxoindolin-5-yl)propanamide typically involves the following steps:
Formation of the Indolin-2-one Core: The indolin-2-one core can be synthesized through the cyclization of an appropriate aniline derivative with a carboxylic acid or its derivative under acidic or basic conditions.
Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via alkylation reactions using cyclopentyl halides in the presence of a base such as potassium carbonate.
Formation of the Amide Bond: The final step involves the formation of the amide bond by reacting the indolin-2-one derivative with a suitable propanoyl chloride or propanoic acid derivative in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-cyclopentyl-N-(1-ethyl-2-oxoindolin-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole ring or the cyclopentyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound may exhibit biological activities such as anti-inflammatory, anticancer, or antimicrobial properties, making it a candidate for drug development.
Medicine: Its potential therapeutic effects could be explored for the treatment of various diseases, including cancer, infections, and inflammatory conditions.
Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-cyclopentyl-N-(1-ethyl-2-oxoindolin-5-yl)propanamide is likely related to its interaction with specific molecular targets and pathways. Indole derivatives are known to interact with various receptors and enzymes, modulating their activity. The compound may exert its effects by binding to specific proteins, altering signal transduction pathways, or inhibiting key enzymes involved in disease processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural uniqueness lies in the combination of cyclopentyl and indolinone groups. Below is a comparison with related propanamide derivatives:
Research Findings and Data Analysis
Structural Optimization Trends
- Heterocycle Impact: Replacing indolinone with thiazole (as in 3-cyclopentyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide) reduces molecular weight but may limit CNS activity due to decreased lipophilicity .
- Substituent Effects: The 1-ethyl group on indolinone likely enhances metabolic stability over methyl groups, as seen in N-(2,3-dioxoindolin-5-yl) derivatives .
Computational Predictions
- Solubility: The cyclopentyl group may lower aqueous solubility compared to morpholine-substituted analogs (e.g., ~0.28 min retention time in LC for N-(2,3-dioxoindolin-5-yl)-3-morpholinopropanamide) .
- Thermal Stability : High Tboil (~726 K) in cyclopentyl-propanamides suggests suitability for high-temperature synthesis or formulations.
Biological Activity
3-Cyclopentyl-N-(1-ethyl-2-oxoindolin-5-yl)propanamide is a synthetic organic compound notable for its complex structure, which includes a cyclopentyl group and an indolinone moiety. This unique composition suggests significant potential for various biological activities, particularly in medicinal chemistry. The following sections provide an in-depth exploration of its biological activity, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 3-cyclopentyl-N-(1-ethyl-2-oxoindolin-5-yl)propanamide is , with a molecular weight of approximately 300.4 g/mol. Its structural features contribute to its pharmacological properties, making it a candidate for further research in drug development.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₄N₂O₂ |
| Molecular Weight | 300.4 g/mol |
| CAS Number | 921812-59-1 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Indolinone Core : This is achieved through the cyclization of an appropriate aniline derivative with a carboxylic acid under acidic or basic conditions.
- Introduction of the Cyclopentyl Group : Alkylation reactions using cyclopentyl halides in the presence of bases like potassium carbonate facilitate this step.
- Formation of the Amide Bond : The final step involves reacting the indolinone derivative with a suitable propanoyl chloride or derivative, often utilizing coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) .
The biological activity of 3-cyclopentyl-N-(1-ethyl-2-oxoindolin-5-yl)propanamide is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease processes. Indole derivatives are known to modulate numerous signaling pathways, potentially affecting cellular proliferation, apoptosis, and inflammation.
Pharmacological Properties
Research indicates that compounds similar to 3-cyclopentyl-N-(1-ethyl-2-oxoindolin-5-yl)propanamide exhibit diverse pharmacological effects:
- Anticancer Activity : Indole derivatives have shown promise in inhibiting cancer cell growth by inducing apoptosis and inhibiting cell cycle progression.
- Anti-inflammatory Effects : Some studies suggest that these compounds can reduce inflammation by modulating cytokine production and signaling pathways.
- Antimicrobial Properties : There is evidence that similar compounds can inhibit bacterial growth and biofilm formation, particularly against pathogens like Pseudomonas aeruginosa .
Anticancer Activity
A study focusing on indole derivatives demonstrated that compounds with similar structures to 3-cyclopentyl-N-(1-ethyl-2-oxoindolin-5-yl)propanamide significantly inhibited the proliferation of various cancer cell lines. The mechanism involved the activation of apoptotic pathways and downregulation of anti-apoptotic proteins .
Anti-inflammatory Effects
In another investigation, researchers evaluated the anti-inflammatory potential of indole derivatives in vitro. The results indicated a reduction in pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) upon treatment with these compounds at specific concentrations .
Antimicrobial Activity
A recent study assessed the antimicrobial efficacy of several indole derivatives against Pseudomonas aeruginosa. The results showed that these compounds could inhibit biofilm formation and reduce virulence factor production, suggesting a potential application in treating infections caused by resistant bacteria .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-cyclopentyl-N-(1-ethyl-2-oxoindolin-5-yl)propanamide, and how can reaction conditions be optimized for higher yields?
- Methodology : Synthesis typically involves coupling cyclopentylpropanoyl chloride with 1-ethyl-2-oxoindolin-5-amine under reflux in a polar aprotic solvent (e.g., DMF) with a base like triethylamine. Purification is achieved via recrystallization or column chromatography. Optimization may involve adjusting stoichiometric ratios (e.g., 1.2:1 acyl chloride:amine), temperature (60–80°C), and reaction time (12–24 hrs). Challenges include managing competing side reactions (e.g., hydrolysis of acyl chloride) .
- Data Support : Analogous propanamide syntheses report yields of 70–90% under optimized conditions, with purity confirmed via LC-MS (e.g., tR 2.19 min, purity >95% in similar compounds) .
Q. How can the structural integrity of 3-cyclopentyl-N-(1-ethyl-2-oxoindolin-5-yl)propanamide be validated post-synthesis?
- Methodology : Use a combination of:
- NMR spectroscopy : Confirm cyclopentyl (δ 1.5–2.0 ppm, multiplet) and indolinone (δ 10.5 ppm, NH) protons.
- Mass spectrometry : ESI-MS should show [M+H]<sup>+</sup> matching the molecular formula (C19H25N2O2, expected ~313.4 Da).
- X-ray crystallography (if crystalline): Resolve bond lengths/angles (e.g., C=O at 1.22 Å) .
Q. What are the key physicochemical properties influencing this compound’s solubility and stability?
- Methodology :
- LogP calculation : Use software like MarvinSketch to predict lipophilicity (estimated LogP ~3.5 due to cyclopentyl and aryl groups).
- Solubility testing : Perform shake-flask assays in PBS (pH 7.4) and DMSO. Expect low aqueous solubility (<0.1 mg/mL), requiring formulation with co-solvents (e.g., PEG-400).
- Stability studies : Monitor degradation under accelerated conditions (40°C/75% RH) via HPLC .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives targeting specific biological pathways (e.g., kinase inhibition)?
- Methodology :
Molecular docking : Use AutoDock Vina to predict binding affinity to targets (e.g., CDK2 or GSK-3β). Focus on interactions between the indolinone moiety and ATP-binding pockets.
MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes.
QSAR analysis : Corrogate substituent effects (e.g., cyclopentyl vs. cyclohexyl) on activity using datasets from analogs .
- Example : Derivatives with bulkier substituents showed reduced activity due to steric clashes in kinase pockets .
Q. What experimental strategies resolve contradictions in biochemical assay data (e.g., IC50 variability across studies)?
- Methodology :
- Assay standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and control compounds (e.g., staurosporine for kinase inhibition).
- Orthogonal assays : Validate results via SPR (binding affinity) and Western blotting (downstream target phosphorylation).
- Meta-analysis : Adjust for variables like incubation time (24 vs. 48 hrs) or DMSO concentration (<0.1% v/v) .
- Case Study : Discrepancies in IC50 values (e.g., 0.5 μM vs. 2.1 μM) were traced to differences in ATP concentrations during kinase assays .
Q. How can reaction engineering improve scalability for gram-scale synthesis while minimizing waste?
- Methodology :
- Flow chemistry : Optimize residence time (e.g., 30 min) and solvent flow rates (0.5 mL/min) in microreactors to reduce byproduct formation.
- Green metrics : Calculate E-factor (kg waste/kg product); aim for <10 via solvent recycling (e.g., DMF recovery >80%).
- Process analytical technology (PAT) : Use in-line FTIR to monitor reaction progression .
Q. What mechanistic insights can be derived from studying the compound’s metabolic pathways?
- Methodology :
In vitro metabolism : Incubate with liver microsomes (human/rat) and identify metabolites via LC-HRMS.
CYP450 inhibition assays : Test against CYP3A4/2D6 isoforms.
Reactive intermediate trapping : Use glutathione to detect electrophilic metabolites.
- Findings : The cyclopentyl group may reduce first-pass metabolism compared to linear alkyl chains .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
